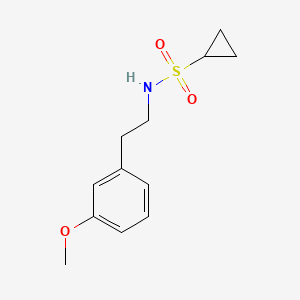
N-(3-methoxyphenethyl)cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-methoxyphenethyl)cyclopropanesulfonamide” is a compound that contains a sulfonamide group, a cyclopropane ring, and a methoxyphenethyl group. Sulfonamides are a group of compounds known for their antibacterial properties . The methoxyphenethyl group is a common structure in organic chemistry, often contributing to the pharmacological properties of a compound . The cyclopropane ring is a three-membered carbon ring, which is known for its strain and reactivity.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-methoxyphenethyl)cyclopropanesulfonamide” would depend on its exact structure. Sulfonamides are generally soluble in water and have a relatively high melting point .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of N-[2-(3-methoxyphenyl)ethyl]cyclopropanesulfonamide, also known as N-(3-methoxyphenethyl)cyclopropanesulfonamide:
Pharmaceutical Development
N-[2-(3-methoxyphenyl)ethyl]cyclopropanesulfonamide has shown potential in pharmaceutical research, particularly in the development of new therapeutic agents. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery and development. Researchers are exploring its efficacy in treating conditions such as inflammation, pain, and certain neurological disorders .
Chemical Biology
In chemical biology, this compound is used as a tool to study biological processes at the molecular level. Its ability to bind to specific proteins and enzymes makes it valuable for probing the mechanisms of action of these biomolecules. This application helps in understanding the fundamental aspects of cellular function and disease pathology .
Medicinal Chemistry
Medicinal chemists utilize N-[2-(3-methoxyphenyl)ethyl]cyclopropanesulfonamide to design and synthesize new compounds with improved pharmacological properties. By modifying its structure, researchers can create analogs that may exhibit enhanced potency, selectivity, and reduced side effects. This approach is crucial for optimizing drug candidates before clinical trials .
Toxicology Studies
Researchers also use this compound in toxicology studies to assess its safety and potential adverse effects. Understanding its toxicity profile is crucial for determining its suitability for further development as a therapeutic agent. These studies help in identifying any potential risks associated with its use.
Sigma-Aldrich Sigma-Aldrich Springer : Springer : Springer : Sigma-Aldrich : Sigma-Aldrich : Springer
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-16-11-4-2-3-10(9-11)7-8-13-17(14,15)12-5-6-12/h2-4,9,12-13H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMXMXNDYRDIHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNS(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenethyl)cyclopropanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1H-1,2,4-triazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2508575.png)
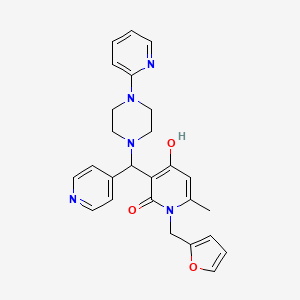

![2-[5-amino-3-(4-propylphenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B2508580.png)
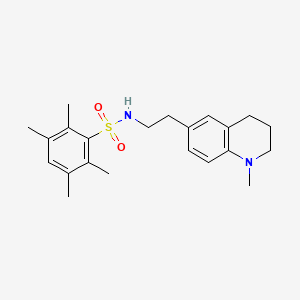
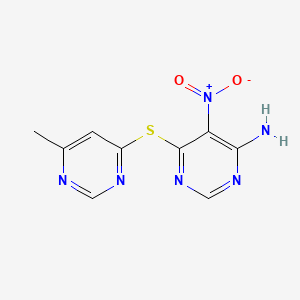
![6-ethyl 3-methyl 2-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2508583.png)



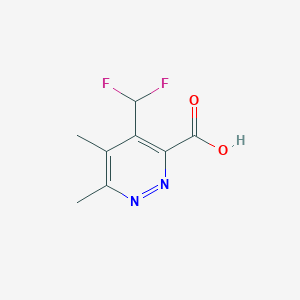
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2508592.png)
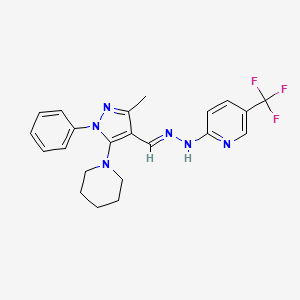
![2-[Cyclopropylmethyl-[1-(1-methoxypropan-2-yl)pyrazol-3-yl]amino]ethanesulfonyl fluoride](/img/structure/B2508596.png)